molecular formula C16H11ClO5S B2803021 6-Chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one CAS No. 904438-74-0

6-Chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one

Cat. No. B2803021
CAS RN: 904438-74-0
M. Wt: 350.77
InChI Key: RWIGEGNPIZLIPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The central piperidin-4-one ring, for example, adopts a slightly distorted chair conformation and an equatorial orientation of all its substituents except for chlorine which is axially located .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a liquid form, a refractive index of n20/D 1.559 (lit.), a boiling point of 241 °C (lit.), a melting point of 16-17 °C (lit.), and a density of 1.304 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antibacterial Activity

One of the prominent applications of compounds related to 6-Chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one is in the field of antibacterial activity. Research has shown that certain aryl sulfonamide derivatives exhibit moderate to good activity against bacterial strains, indicating the potential of these compounds in developing antibacterial agents (Aziz‐ur‐Rehman et al., 2013).

Chemical Synthesis

These compounds are also significant in the realm of chemical synthesis. For instance, the synthesis of β-chloroamines through the reduction of α-chloroimines, including derivatives of 6-Chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one, is an important process in the production of known insecticides (N. Kimpe & C. Stevens, 1991).

Catalysis and Green Chemistry

Another application is in green chemistry, where these compounds are used in catalysis. An example is the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrazoles, highlighting the role of these compounds in promoting environmentally friendly chemical reactions (A. R. Moosavi‐Zare et al., 2013).

Antimicrobial and Antitubercular Agents

Compounds with structures similar to 6-Chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one have been explored for their antimicrobial and antitubercular properties. Studies have shown that certain derivatives exhibit significant activity against bacteria like Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis and other microbial infections (P. K. Ranjith et al., 2014).

Antioxidant and Enzyme Inhibition

Additionally, these compounds have been studied for their antioxidant properties and ability to inhibit enzymes like acetylcholinesterase, important in neurological research and potential therapies for neurodegenerative diseases (A. Fatima et al., 2013).

Mechanism of Action

The compound “6-Chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one” is believed to have potential for the treatment of cancer and other diseases associated with mitochondrial dysfunction, including but not limited to, neurodegenerative disease, brain injuries, and certain non-neurological disorders .

Safety and Hazards

Similar compounds have been classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause severe skin burns and eye damage and can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO5S/c1-21-12-3-5-13(6-4-12)23(19,20)15-9-10-8-11(17)2-7-14(10)22-16(15)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIGEGNPIZLIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(4-methoxyphenyl)sulfonylchromen-2-one

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